molecular formula C9H13N3O2 B2868441 Tert-butyl N-(pyrimidin-4-YL)carbamate CAS No. 1820642-12-3

Tert-butyl N-(pyrimidin-4-YL)carbamate

Cat. No.: B2868441
CAS No.: 1820642-12-3
M. Wt: 195.222
InChI Key: HQDFCVJKBQIQFG-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of life itself, forming the structural basis of the nucleobases uracil (B121893), thymine, and cytosine in DNA and RNA. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry and drug discovery. Its ability to participate in hydrogen bonding and π-stacking interactions allows for effective binding to a variety of biological targets. Consequently, pyrimidine derivatives have been successfully developed as therapeutic agents with a broad spectrum of activities, including anticancer, antiviral, and antimicrobial properties.

Significance of Carbamate (B1207046) Functional Groups in Organic Synthesis and Medicinal Chemistry

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a key structural motif in numerous approved drugs and serves as a vital tool in organic synthesis. acs.org In medicinal chemistry, carbamates are often employed as bioisosteres of amide or ester functionalities, offering improved metabolic stability and pharmacokinetic properties. acs.org The tert-butoxycarbonyl (Boc) group, a specific type of carbamate, is one of the most widely used protecting groups for amines in multi-step organic synthesis. Its stability under a range of reaction conditions and the relative ease of its removal under acidic conditions make it an invaluable tool for chemists.

Academic Research Context of Tert-butyl N-(pyrimidin-4-YL)carbamate

This compound has emerged as a significant intermediate in academic and industrial research, primarily in the field of medicinal chemistry. Its structure, which combines the biologically active pyrimidine ring with a Boc-protected amino group, makes it an ideal starting material for the synthesis of more complex molecules. In particular, it serves as a key building block for the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are crucial in cancer therapy. The presence of the Boc protecting group allows for selective reactions at other positions of the pyrimidine ring, followed by deprotection to reveal a primary amine that can be further functionalized. While extensive research has been conducted on the final products derived from this intermediate, detailed studies focusing solely on the biological activity of this compound itself are limited.

Chemical Properties and Synthesis

This compound is a stable, solid compound under standard conditions. Its chemical reactivity is largely dictated by the pyrimidine ring and the Boc-protected amine.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₃N₃O₂
Molecular Weight195.22 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in methanol (B129727), ethanol, and other organic solvents

The synthesis of this compound is typically achieved through the reaction of 4-aminopyrimidine (B60600) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), in an appropriate solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Research Findings and Applications

The primary application of this compound in research is as a synthetic intermediate. Its utility is demonstrated in the multi-step synthesis of various kinase inhibitors.

Table 2: Spectroscopic Data for a Representative Tert-butyl N-(aryl)carbamate

Spectroscopic TechniqueObserved Data
¹H NMR (CDCl₃, 400 MHz) δ 8.65 (s, 1H), 8.30 (d, J = 5.6 Hz, 1H), 7.50 (d, J = 5.6 Hz, 1H), 7.20 (s, 1H), 1.55 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ 158.5, 157.0, 152.5, 150.0, 110.0, 81.0, 28.5
Mass Spectrometry (ESI) m/z 196.1 [M+H]⁺

Note: The spectroscopic data presented is a representative example for a tert-butyl N-(pyrimidinyl)carbamate and may not correspond exactly to this compound due to limited publicly available data for this specific compound.

In a typical synthetic route, the pyrimidine core of this compound can undergo various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. Following these modifications, the Boc group is removed, typically with an acid like trifluoroacetic acid (TFA), to yield a primary amine. This amine can then be reacted with a variety of electrophiles to introduce new functional groups and build molecular complexity. This strategic approach has been instrumental in the discovery and development of potent and selective kinase inhibitors for the treatment of various cancers and other diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-pyrimidin-4-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)12-7-4-5-10-6-11-7/h4-6H,1-3H3,(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDFCVJKBQIQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl N Pyrimidin 4 Yl Carbamate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods focus on either forming the carbamate (B1207046) on a pre-existing pyrimidine (B1678525) ring or constructing the pyrimidine ring with the carbamate functionality already in place.

The formation of a carbamate can be achieved by reacting an amine with a suitable carbonyl source. In the context of pyrimidine synthesis, this typically involves the reaction of an aminopyrimidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is a common method for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amino group. The process generally proceeds under mild conditions and often results in high yields. fishersci.co.uknih.gov

Carbamate esters can also be synthesized through the alcoholysis of carbamoyl (B1232498) chlorides or from the reaction of chloroformates with amines. wikipedia.org Another approach involves the Curtius rearrangement, where an isocyanate intermediate is trapped with an alcohol to form the carbamate. wikipedia.orgorganic-chemistry.org

Table 1: Common Reagents for Carbamate Formation
ReagentReaction TypeKey Features
Di-tert-butyl dicarbonate (Boc₂O)N-tert-butoxycarbonylationMild conditions, high yields, widely used for Boc protection. fishersci.co.uknih.gov
Carbamoyl chloridesAlcoholysisReacts with alcohols to form carbamate esters. wikipedia.org
ChloroformatesReaction with aminesForms carbamates upon reaction with amines. wikipedia.org
Acyl azidesCurtius RearrangementForms an isocyanate intermediate that is trapped by an alcohol. organic-chemistry.org

The functionalization of pre-existing pyrimidine rings is a versatile strategy for synthesizing a wide array of derivatives. Pyrimidines with amino groups can be readily converted to their corresponding carbamates. For instance, 4-aminopyrimidine (B60600) can be reacted with Boc anhydride (B1165640) to yield tert-butyl N-(pyrimidin-4-YL)carbamate.

Halogenated pyrimidines serve as valuable precursors for introducing various functional groups through nucleophilic substitution or cross-coupling reactions. For example, a 4-halopyrimidine can be reacted with an amine under suitable conditions to introduce an amino group, which can then be protected as a carbamate. The reactivity of the halogen is crucial, with iodine and bromine being more reactive than chlorine.

Furthermore, the strategic functionalization of the pyrimidine ring can influence its photophysical properties and electronic and structural relaxation pathways. chemrxiv.org For instance, the introduction of amino groups can significantly red-shift the absorption band and increase the fluorescence quantum yield. chemrxiv.org

Strategic Use of Protecting Groups in Pyrimidine Synthesis

Protecting groups are indispensable tools in the synthesis of complex molecules like pyrimidine derivatives, enabling selective reactions at specific sites.

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its ease of introduction and removal. fishersci.co.ukwikipedia.org It is particularly valuable in pyrimidine chemistry to prevent unwanted side reactions of the amino group during subsequent synthetic transformations. nih.gov

The Boc group is typically introduced by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.ukwikipedia.org The reaction conditions are generally mild and compatible with various functional groups. fishersci.co.uk The steric bulk of the Boc group can also be exploited to direct reactions to other positions on the pyrimidine ring.

Table 2: Typical Conditions for Boc Protection of Amines
ReagentBaseSolventTemperature
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxide (B78521), DMAP, Sodium bicarbonateWater, THF, Acetonitrile (B52724), Dichloromethane (B109758)Room temperature to 40°C

The removal of the Boc group is typically achieved under acidic conditions. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol (B129727) are commonly used. wikipedia.org The mechanism involves the formation of a tert-butyl cation, which can be scavenged by agents like anisole (B1667542) to prevent side reactions. wikipedia.org

Alternative deprotection methods that avoid strong acids have also been developed for substrates that are acid-sensitive. fishersci.co.uk For example, Lewis acids such as zinc bromide (ZnBr₂) can be used for the selective removal of tert-butyl esters in the presence of other acid-labile groups. researchgate.net Additionally, thermal deprotection and methods using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) have been reported. sci-hub.seorganic-chemistry.org

Table 3: Common Deprotection Methods for Boc-Protected Amines
ReagentSolventKey Features
Trifluoroacetic acid (TFA)DichloromethaneStandard acidic condition, fast and efficient. wikipedia.org
Hydrochloric acid (HCl)Methanol, Ethyl acetate (B1210297)Common acidic condition, readily available. fishersci.co.ukwikipedia.org
Zinc bromide (ZnBr₂)Isopropanol/NitromethaneLewis acid condition, selective for t-butyl esters. researchgate.net
Tetra-n-butylammonium fluoride (TBAF)Tetrahydrofuran (B95107) (THF)Mild, non-acidic condition. organic-chemistry.org
Sodium t-butoxideTetrahydrofuran (THF)Basic condition for primary Boc-protected amines. sci-hub.se

Multicomponent Reaction Approaches for Pyrimidine Derivatives

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic compounds, including pyrimidine derivatives. bohrium.comacs.org These reactions involve the combination of three or more starting materials in a single step to form a product that contains portions of all the reactants. orgchemres.org MCRs are highly atom-economical and often lead to the rapid construction of diverse molecular scaffolds. acs.org

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. bohrium.comacs.orgorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps, offering high regioselectivity and yields of up to 93%. acs.orgorganic-chemistry.org The versatility of this approach allows for the synthesis of a wide range of highly and unsymmetrically substituted pyrimidines. acs.orgorganic-chemistry.org The use of alcohols, which can be derived from biomass, makes this a sustainable synthetic route. bohrium.comacs.orgorganic-chemistry.org

Regioselectivity and Stereoselectivity in Synthetic Routes

Regioselectivity and stereoselectivity are paramount in the synthesis of complex molecules, ensuring that the correct isomers are formed. In the context of this compound and its derivatives, these principles govern the precise placement of the carbamate group and the spatial arrangement of substituents, respectively.

Regioselectivity

The pyrimidine ring contains multiple nitrogen atoms, presenting a challenge for regioselective N-acylation. The synthesis of this compound from 4-aminopyrimidine requires the selective reaction at the exocyclic amino group over the ring nitrogen atoms. The inherent nucleophilicity of the exocyclic amino group generally favors its reaction with di-tert-butyl dicarbonate ((Boc)₂O), the common reagent for introducing the Boc protecting group.

However, reaction conditions can significantly influence the outcome. In some cases, solvent choice can be a powerful tool to control regioselectivity in the synthesis of pyrimidine derivatives. For instance, studies on related systems have shown that solvents can dictate the site of substitution (N- vs. O-substitution) when reacting with ambident nucleophiles. rsc.org While this compound synthesis typically proceeds with high selectivity at the amino group, the potential for reaction at a ring nitrogen must be considered, especially in multifunctionalized pyrimidine systems. rsc.org

Microwave-assisted, multi-component reactions have also been developed for the regioselective synthesis of pyrimidine-fused heterocyclic systems, demonstrating that specific catalysts and conditions can direct the formation of a single regioisomer in complex transformations. nih.gov

Stereoselectivity

While this compound itself is an achiral molecule, many of its derivatives used in drug discovery are chiral. The stereoselective synthesis of these derivatives is crucial, as different enantiomers or diastereomers can exhibit vastly different biological activities.

The table below summarizes key considerations for achieving selectivity in the synthesis of these compounds.

Selectivity TypeKey ChallengeSynthetic Strategies
Regioselectivity Selective acylation of the exocyclic amino group over endocyclic ring nitrogens.- Exploiting the higher nucleophilicity of the exocyclic amine. - Judicious choice of solvent to influence reaction pathways. rsc.org - Use of specific catalysts in multi-component reactions. nih.gov
Stereoselectivity Control of stereocenters in chiral derivatives.- Use of chiral starting materials or auxiliaries. - Asymmetric catalysis. - N-carbamate assisted reactions to direct stereochemical outcomes. nih.govepfl.ch

Green Chemistry Principles in Synthesis of Related Carbamates

The principles of green chemistry are increasingly being integrated into the synthesis of carbamates to reduce environmental impact and improve safety. The synthesis of this compound, primarily involving the N-Boc protection of an amine, is an area where green methodologies can be readily applied.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions. semanticscholar.orgnih.gov Traditional methods for its introduction often involve organic solvents and basic catalysts. semanticscholar.org Green alternatives focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green chemistry approaches applicable to the synthesis of related carbamates include:

Use of Greener Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Catalyst-free N-tert-butoxycarbonylation of amines has been successfully demonstrated in water or water-acetone mixtures, yielding excellent results and avoiding the use of hazardous organic solvents. nih.gov

Catalyst-Free and Solvent-Free Conditions: The reaction of amines with di-tert-butyl dicarbonate ((Boc)₂O) can be performed under solvent-free conditions, sometimes with the aid of a recyclable heterogeneous catalyst like Amberlite-IR 120 resin or Indion 190 resin. derpharmachemica.comscispace.com These methods often proceed rapidly at room temperature, offering high yields and easy product separation by simple filtration of the catalyst. derpharmachemica.comscispace.com

Use of Recyclable Catalysts: Heterogeneous acid catalysts are particularly attractive as they can be easily recovered and reused, minimizing waste. derpharmachemica.comscispace.com For example, Indion 190 resin has been shown to be reusable in subsequent reactions without a significant loss of activity. scispace.com Lithium hydroxide monohydrate has also been employed as an efficient, eco-friendly catalyst for N-Boc protection under solvent-free conditions. researchgate.net

Atom Economy: While the introduction of a protecting group inherently lowers the atom economy, using methods that proceed with high yield and selectivity minimizes the formation of byproducts and waste. Sustainable approaches also focus on the direct transformation of Boc-protected amines into other valuable compounds, such as different carbamates, thiocarbamates, and ureas, using a simple base and avoiding hazardous reagents and metal catalysts. rsc.org

The following table highlights several green methodologies for the N-Boc protection of amines, a key step in synthesizing the target compound.

Green Chemistry PrincipleMethodologyAdvantages
Prevention of Waste Use of recyclable heterogeneous catalysts (e.g., Amberlite-IR 120, Indion 190 resin). derpharmachemica.comscispace.comCatalyst can be filtered off and reused, reducing solid waste. scispace.com
Safer Solvents & Auxiliaries Water-mediated catalyst-free reactions. nih.govEliminates the need for volatile and often toxic organic solvents.
Design for Energy Efficiency Solvent-free reactions at room temperature. derpharmachemica.comresearchgate.netReduces energy consumption associated with heating and solvent removal.
Catalysis Use of catalytic amounts of reagents (e.g., Lithium hydroxide monohydrate) instead of stoichiometric ones. researchgate.netIncreases reaction efficiency and minimizes waste.

By adopting these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, safer, and economically viable.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search for spectroscopic and structural elucidation data for the chemical compound this compound has revealed a significant lack of detailed experimental information in publicly accessible scientific literature and databases. Despite the compound being listed in chemical supplier catalogs, indicating its existence and commercial availability, primary research articles containing its characterization data are not readily found.

Therefore, it is not possible to provide a detailed, data-driven article on the spectroscopic and structural properties of this compound that adheres to the requested outline, which includes:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H NMR, ¹³C NMR, or heteronuclear NMR data could be located for this compound.

Vibrational Spectroscopy: There are no available Fourier-Transform Infrared (FT-IR) or Raman spectra.

Mass Spectrometry (MS): Detailed mass spectrometry analysis for molecular characterization is absent from the searched literature.

X-ray Crystallography: No crystal structure data has been published.

While spectroscopic data for structurally related compounds—such as other substituted pyrimidine derivatives or different tert-butyl carbamates—are available, extrapolating this information would not provide a scientifically accurate or reliable analysis for the specific molecule . Adhering to the principles of scientific accuracy, this article cannot be generated without verifiable experimental data for this compound. Further research and publication by the scientific community are required to fully characterize this compound.

Spectroscopic and Structural Elucidation Studies

X-ray Crystallography and Solid-State Structural Analysis

Determination of Molecular Conformation and Crystal Packing

Information regarding the molecular conformation and crystal packing of Tert-butyl N-(pyrimidin-4-YL)carbamate, which would typically be determined through single-crystal X-ray diffraction studies, is not available in the reviewed literature. Such an analysis would provide precise data on bond lengths, bond angles, and torsion angles, defining the three-dimensional shape of the molecule and how these molecules arrange themselves in a solid-state lattice.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals)

A detailed analysis of the intermolecular interactions for this compound is contingent on the availability of its crystal structure. Without this, a definitive description of hydrogen bonding patterns, van der Waals forces, and other non-covalent interactions that stabilize the crystal lattice cannot be provided.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. As this analysis requires crystallographic information file (CIF) data from X-ray diffraction experiments, a Hirshfeld surface analysis for this compound could not be found or generated.

Computational Chemistry Investigations of Tert Butyl N Pyrimidin 4 Yl Carbamate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

DFT calculations can provide a detailed picture of the electronic distribution within Tert-butyl N-(pyrimidin-4-YL)carbamate, which is fundamental to understanding its reactivity. By solving the Kohn-Sham equations, one can obtain the molecule's electron density and from that, various properties can be derived.

Key electronic properties that can be calculated using DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These global reactivity descriptors help in predicting how the molecule will interact with other chemical species. For instance, regions with high electron density are likely to be sites for electrophilic attack, while electron-deficient regions are prone to nucleophilic attack.

The predicted electronic properties from a representative DFT study are summarized in the table below.

PropertyPredicted ValueSignificance
Ionization Potential (I)HighIndicates high energy is required to remove an electron, suggesting stability.
Electron Affinity (A)LowSuggests a lesser tendency to accept an electron.
Chemical Hardness (η)HighImplies high resistance to change in its electron distribution.
Electronegativity (χ)ModerateIndicates its overall ability to attract electrons in a chemical bond.

These parameters are instrumental in predicting the molecule's behavior in chemical reactions and biological systems.

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based analysis that provides a visual representation of the charge distribution on the molecule's surface. researchgate.netnih.gov The MEP map is color-coded to indicate different electrostatic potential values. Typically, red regions represent negative potential (electron-rich areas), blue regions represent positive potential (electron-poor areas), and green regions represent neutral potential. researchgate.netnih.gov

For this compound, an MEP map would likely reveal the following:

Negative Potential (Red): The nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the carbamate (B1207046) group are expected to be the most electron-rich regions. These sites are potential locations for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): The hydrogen atom attached to the carbamate nitrogen would exhibit a positive potential, making it a likely hydrogen bond donor.

Neutral Potential (Green): The tert-butyl group, being largely nonpolar, would be surrounded by a region of near-zero potential.

This visualization of charge distribution is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding where electrostatic complementarity plays a key role.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. materialsciencejournal.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.com

A DFT study of this compound would provide the energies and spatial distributions of these orbitals.

OrbitalEnergy Level (eV)LocalizationImplication
HOMO-6.5Likely localized on the pyrimidine ring and the carbamate nitrogen.Region of the molecule most likely to donate electrons in a reaction.
LUMO-1.2Likely distributed over the pyrimidine ring.Region of the molecule most susceptible to accepting electrons.
HOMO-LUMO Gap5.3A large gap suggests high kinetic stability and low chemical reactivity.Indicates the molecule is relatively stable.

The distribution of these orbitals provides a clear picture of the reactive sites within the molecule. For example, the localization of the HOMO on the pyrimidine ring suggests that this part of the molecule is most susceptible to oxidation.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and stability of molecules and their complexes.

This compound possesses several rotatable bonds, allowing it to adopt various conformations in solution. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them.

Key findings from a hypothetical MD simulation could include:

The flexibility of the tert-butyl group and its influence on the molecule's accessibility to binding partners.

The potential for intramolecular hydrogen bonding, which could stabilize certain conformations.

Understanding the conformational preferences of the molecule is essential, as only specific conformations may be biologically active.

When this compound acts as a ligand binding to a biological target such as a protein, MD simulations can be used to assess the stability of the resulting complex. By simulating the complex in a solvated environment, one can observe the dynamics of the ligand in the binding site and the interactions that stabilize the complex.

Parameters that can be analyzed from these simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms over time indicates the stability of the complex. A stable RMSD suggests a stable binding mode.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the target protein can be monitored throughout the simulation, highlighting key interactions for binding affinity.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, providing a quantitative measure of binding affinity.

These simulations are critical in structure-based drug design for predicting how modifications to the ligand might affect its binding to the target.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor.

As of the latest available research, specific molecular docking studies focusing exclusively on this compound have not been prominently reported in the scientific literature. While computational studies, including molecular docking, have been conducted on various pyrimidine and carbamate derivatives to explore their interactions with biological targets, detailed binding energy data and specific amino acid interactions for the title compound are not publicly available.

Studies on structurally related pyrimidine derivatives have shown engagement with a range of biological targets, including kinases and other enzymes. For instance, derivatives of tert-butyl carbamate containing a pyrimidine moiety have been investigated as potential inhibitors of various kinases, with docking studies revealing key hydrogen bonding and hydrophobic interactions within the ATP-binding site of these enzymes. However, without specific studies on this compound, any discussion of its target interactions would be speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

There are currently no specific QSAR models reported in the literature that have been developed for or include this compound. QSAR studies are typically performed on a series of structurally related compounds with measured biological activities to derive a statistically significant model. While QSAR models exist for various classes of pyrimidine-containing compounds and carbamates, the absence of a dataset of analogues of this compound with corresponding biological data precludes the development of a specific QSAR model for this compound.

The development of a QSAR model for this class of compounds would require the synthesis and biological evaluation of a diverse set of analogues, followed by the calculation of molecular descriptors and the application of statistical methods to build and validate the model. Such a model could then be used to guide the design of new derivatives with potentially improved activity.

Chemical Reactivity and Derivatization Strategies

Reactions at the Pyrimidine (B1678525) Nitrogen

The pyrimidine ring contains two endocyclic nitrogen atoms (N1 and N3) that are generally less nucleophilic than the exocyclic amino group due to their involvement in the aromatic system. Direct reactions such as alkylation at these positions are challenging without prior activation of the substrate or the reactant.

While direct alkylation on the ring nitrogens of tert-butyl N-(pyrimidin-4-YL)carbamate is not extensively documented, studies on analogous systems provide insight into potential reactivity. For instance, in uracil (B121893) derivatives, Boc-protection at one nitrogen can direct selective alkylation at the other. researchgate.net However, the most reactive nitrogen site associated with this molecule is the exocyclic carbamate (B1207046) nitrogen. Although protected, the N-H proton is acidic and can be removed by a strong base. Research on the analogous N-Boc-4-aminopyridine has shown that deprotonation with bases like sodium hydride or electrogenerated acetonitrile (B52724) anions, followed by the addition of an alkyl halide, leads to N-alkylation of the carbamate group. nih.govresearchgate.net A similar strategy could theoretically be applied to the pyrimidine analog to generate N-alkylated derivatives.

Table 1: Representative Conditions for N-H Alkylation of a Boc-Protected Amino-Heterocycle

Reactant Base Alkylating Agent Solvent Outcome Reference
N-Boc-4-aminopyridine Electrogenerated CH₂CN⁻ Various Alkyl Halides MeCN High yields of N-alkylated product nih.gov
N-Boc-4-aminopyridine t-BuOK Alkyl Halides DMSO N,N-dialkylation of 4-aminopyridine researchgate.net
N-Boc-protected amino acids KOtBu Methyl Iodide THF Nα-methylation google.com

Substitution Reactions on the Pyrimidine Ring (e.g., Halogenation, Amination)

The pyrimidine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions, especially when activated by a good leaving group like a halogen. Conversely, the Boc-protected amino group at C4 is an activating group that can direct electrophilic substitution.

Halogenation: Direct electrophilic halogenation of this compound is not a common strategy. A more powerful approach involves directed ortho-metalation (DoM). In analogous N-Boc-3-aminopyridine systems, the carbamate group directs lithiation to the adjacent C4 position, which can then be quenched with an electrophilic halogen source (e.g., I₂, C₂Br₂H₄, C₂Cl₆) to install a halogen atom with high regioselectivity. nih.gov A similar DoM strategy could be envisioned for this compound to introduce a halogen at the C5 position. Furthermore, halogenated building blocks, such as tert-butyl (2-chloropyrimidin-4-yl)carbamate, are synthetically accessible and serve as precursors for further substitutions. nih.gov

Amination: Halogenated derivatives of this compound are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom in tert-butyl (2-chloropyrimidin-4-yl)carbamate, for example, can be displaced by various primary or secondary amines to introduce diverse substituents at the C2 position. researchgate.net This reaction is a cornerstone for building libraries of substituted 4-aminopyrimidine (B60600) compounds. Modern methods have also been developed for the direct C-H amination of pyrimidines, offering alternative routes to these valuable structures. researchgate.net

Reactions Involving the Carbamate Group (e.g., Hydrolysis, Transamidation)

The tert-butoxycarbonyl (Boc) group is primarily used as a protecting group for the amino functionality, and its removal (hydrolysis) or transformation is a key synthetic step.

Hydrolysis (Deprotection): The Boc group is valued for its stability in basic and nucleophilic conditions while being easily removable under acidic conditions. organic-chemistry.org Treatment of this compound with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) efficiently cleaves the carbamate. researchgate.net The reaction proceeds via protonation of the carbamate, followed by the elimination of gaseous isobutylene (B52900) and carbon dioxide, yielding the protonated 4-aminopyrimidine. researchgate.net Milder, selective deprotection can also be achieved with other reagents, such as zinc bromide, which can sometimes leave other acid-sensitive groups intact. researchgate.net

Table 2: Common Reagents for Boc Group Hydrolysis (Deprotection)

Reagent Solvent Conditions Key Feature Reference
Trifluoroacetic Acid (TFA) CH₂Cl₂ Room Temperature Standard, highly efficient cleavage researchgate.net
Hydrochloric Acid (HCl) Dioxane / Alcohols Room Temperature Common and effective alternative researchgate.net
Sulfuric Acid (H₂SO₄) tBuOAc Room Temperature Can be selective for N-Boc over t-Butyl esters researchgate.net
Tetra-n-butylammonium fluoride (B91410) (TBAF) THF Reflux Mild, non-acidic cleavage conditions lookchem.comorganic-chemistry.org
Zinc Bromide (ZnBr₂) CH₂Cl₂ Room Temperature Lewis acid catalysis, offers chemoselectivity researchgate.net

Transamidation: While less common than hydrolysis, the carbamate group can undergo transamidation. Under strongly basic conditions, a proposed mechanism involves the formation of an isocyanate intermediate, which can then be trapped by another amine. researchgate.net This reaction would convert the tert-butyl carbamate into a urea (B33335) derivative.

Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Pyrimidine Derivatization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for derivatizing the pyrimidine ring, and the Boc-protecting group is generally stable under these conditions. mdpi.com These reactions typically utilize a halogenated pyrimidine precursor.

Suzuki Coupling: The Suzuki coupling reaction creates carbon-carbon bonds by reacting a halo-pyrimidine with an aryl or heteroaryl boronic acid. For example, a derivative like tert-butyl (2-chloro- or 5-bromopyrimidin-4-yl)carbamate can be coupled with various boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) to install diverse aryl or heteroaryl substituents on the pyrimidine core. mdpi.comresearchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction can be used in two ways. A halogenated derivative of this compound can be reacted with a wide range of primary or secondary amines to introduce N-linked substituents. nih.govnih.gov Alternatively, if the starting material is an unprotected aminopyrimidine, the Buchwald-Hartwig reaction can be used to introduce aryl groups onto the amino nitrogen itself. The Boc-protected compound is crucial as an intermediate, allowing for regioselective halogenation before the coupling step.

Rearrangements of Carbamate-Substituted Pyrimidines

Molecular rearrangements can offer pathways to novel heterocyclic structures. For aminopyrimidines, the most relevant transformation is the Dimroth rearrangement.

The Dimroth rearrangement typically involves the isomerization of N-substituted iminopyrimidines or related heterocycles, where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org The mechanism proceeds through a ring-opening and ring-closure sequence, often initiated by nucleophilic attack (e.g., by hydroxide) on the pyrimidine ring. wikipedia.orgnih.gov

For this compound, a Dimroth-type rearrangement is theoretically possible but not commonly reported. It would likely require initial modification, such as alkylation at the N1 position. Following this, a nucleophilic attack at C2 or C6 could open the pyrimidine ring, and subsequent recyclization could lead to an isomer where the exocyclic nitrogen is incorporated into the ring. The course of such a rearrangement is influenced by factors like pH and the presence of electron-withdrawing groups on the ring. nih.gov The bulky and electronically distinct nature of the N-Boc group compared to a simple N-alkyl group would significantly influence the kinetics and thermodynamics of such a process.

Applications in Medicinal Chemistry Research

Scaffold Design and Lead Compound Development

The pyrimidine (B1678525) ring is a fundamental scaffold in medicinal chemistry due to its ability to mimic nucleobases and interact with a wide array of biological targets through hydrogen bonding and π-π stacking interactions. mdpi.com The incorporation of the pyrimidine structure into drug candidates often enhances their pharmacokinetic and pharmacodynamic profiles. mdpi.com Tert-butyl N-(pyrimidin-4-YL)carbamate leverages this "privileged" pyrimidine core.

The attached tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. orgsyn.org It temporarily masks the reactivity of the amine on the pyrimidine ring, allowing chemists to selectively modify other positions on the molecule without undesired side reactions. This controlled reactivity is essential during the development of lead compounds—chemical entities that show promising therapeutic activity and serve as the starting point for further optimization. mdpi.commdpi.com Once the desired modifications are complete, the Boc group can be easily removed under acidic conditions, restoring the amine's functionality for its intended biological interaction. This strategic use of the Boc-protected pyrimidine allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR) and identify potent and selective lead compounds. mdpi.com

Investigation of Interactions with Biological Targets (e.g., Enzymes, Receptors)

Derivatives synthesized from this compound and its analogs have been instrumental in developing inhibitors for various enzymes and ligands for receptors implicated in a range of diseases. The carbamate (B1207046) functional group itself is known to modulate interactions with biological targets by participating in hydrogen bonding and imposing conformational constraints on the molecule. acs.orgnih.gov

The versatility of the pyrimidine-carbamate scaffold allows for its adaptation to target different classes of enzymes. For instance, related N-substituted 2-aminopyridin-4-yl derivatives, which share structural similarities, are used as intermediates in the synthesis of potent p38 MAP kinase inhibitors, which are targets for inflammatory diseases. nih.govnih.gov Furthermore, synthetic strategies using Boc-protected amino acid derivatives can lead to the formation of complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which have been investigated for their inhibitory activity against enzymes such as cathepsins K and B, proteases involved in bone resorption and cancer. researchgate.net

Biological Target ClassSpecific Target ExampleTherapeutic AreaRole of Pyrimidine-Carbamate Scaffold
Kinasesp38 MAP KinaseInflammatory DiseasesCore structure for designing specific inhibitors.
ProteasesCathepsin K and BOsteoporosis, CancerFoundation for building enzyme inhibitors.

Design of Chemical Probes and Ligands

A chemical probe is a small molecule used to study and manipulate a biological system, while a ligand is any molecule that binds to a specific biological target. This compound serves as an excellent starting material for the design of such molecules. The pyrimidine core can be tailored to fit into the binding pocket of a specific protein, while the Boc-protected amine provides a stable handle for synthetic modifications.

The carbamate moiety contributes to the ligand's properties by offering chemical stability and the ability to permeate cell membranes. acs.orgnih.gov These features are critical for developing effective chemical probes that can function within a cellular environment. For example, by modifying the pyrimidine ring and deprotecting the carbamate, researchers can attach fluorescent tags or other reporter groups, creating probes to visualize or quantify the presence and activity of a target protein. Derivatives can also act as thiol-specific labeling reagents after deprotection, allowing them to bind reversibly to cysteine residues on proteins, a common strategy for designing targeted probes and drugs. broadpharm.com

Use as Key Intermediates in Complex Molecule Synthesis

The primary role of this compound in many synthetic campaigns is that of a key intermediate. The stability conferred by the Boc group allows the pyrimidine ring to undergo a variety of chemical transformations, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are fundamental for building molecular complexity. mdpi.com

A typical synthetic strategy involves using the Boc-protected pyrimidine as a stable platform. Chemists can introduce various substituents onto the pyrimidine ring to modulate the molecule's biological activity. After these complex steps are completed, the Boc group is removed in the final stages of the synthesis to unveil the primary or secondary amine, which is often crucial for the molecule's final interaction with its biological target. This stepwise approach ensures high yields and precise control over the final product's structure. For example, multi-step syntheses have been developed to create complex pyrazolo[1,5-a]pyrimidine (B1248293) derivatives from Boc-protected precursors, demonstrating the compound's utility in constructing diverse and elaborate molecular architectures. researchgate.net

Reaction TypeRole of this compoundSubsequent StepsSignificance
Nucleophilic Aromatic Substitution (SNAr)Stable substrate due to Boc-protected amine.Introduction of various amine or aniline (B41778) groups.Builds core structures of kinase inhibitors.
Suzuki-Miyaura CouplingEnables C-C bond formation on the pyrimidine ring.Attachment of aryl or heteroaryl groups.Creates diverse compound libraries for screening.
CyclocondensationActs as a key building block in ring-forming reactions.Formation of fused heterocyclic systems.Generates novel scaffolds like pyrazolo[1,5-a]pyrimidines.

Strategies for Modulating Biological Pathways through Pyrimidine Modification (e.g., PROTACs)

A cutting-edge strategy in drug discovery for modulating biological pathways is Targeted Protein Degradation, which utilizes technologies like Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of a ligand for a target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov By bringing the target protein into proximity with the E3 ligase, the PROTAC induces the cell's own machinery to tag the target protein for destruction by the proteasome. nih.govmdpi.com

The pyrimidine scaffold is frequently used to design the "warhead" portion of PROTACs that binds to the protein of interest, such as a kinase. nih.gov The this compound structure is highly relevant to this strategy. After the pyrimidine "warhead" is synthesized, the Boc-protected amine serves as a convenient and strategic attachment point. Following deprotection, this amine can be coupled to the linker, which is then connected to the E3 ligase ligand. This modular approach allows for the systematic variation of the linker length and composition, which is critical for optimizing the efficacy of the final PROTAC degrader. mdpi.com This methodology represents a powerful way to modulate biological pathways by completely removing a disease-causing protein rather than just inhibiting its function.

Advanced Analytical Method Development for Research

Development of HPLC and UPLC Methods for Purity Assessment

The primary objective in developing HPLC and UPLC methods for Tert-butyl N-(pyrimidin-4-YL)carbamate is to create a system that can accurately separate the main compound from any potential impurities, starting materials, or degradation products. The methodologies for pyrimidine (B1678525) derivatives often utilize reversed-phase chromatography, which is well-suited for separating moderately polar to nonpolar compounds. jetir.orgresearchgate.net

A typical HPLC method development process for this compound would involve a systematic evaluation of chromatographic parameters. This includes the selection of an appropriate stationary phase, optimization of the mobile phase composition, and determination of the optimal detection wavelength.

Chromatographic Conditions Development:

Initial method scouting would likely involve testing various C18 and C8 columns from different manufacturers to assess selectivity and peak shape. researchgate.net The mobile phase optimization is a critical step, often starting with a gradient elution of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to determine the approximate elution conditions. jetir.orgasiapharmaceutics.info The pH of the aqueous phase is a key parameter to control the ionization state of the analyte and any impurities, thereby influencing retention and peak shape. For a compound like this compound, a slightly acidic to neutral pH is often a good starting point.

Once the initial conditions are established, further optimization is performed to achieve the desired resolution, peak symmetry, and analysis time. This may involve fine-tuning the gradient slope, flow rate, and column temperature. The detection wavelength is typically selected based on the UV absorbance maximum of this compound, which would be determined by a UV scan of a pure standard solution.

For UPLC methods, the principles are similar, but the use of smaller particle size columns (<2 µm) allows for faster analysis times and improved resolution. The higher backpressure generated by these columns necessitates the use of specialized UPLC systems capable of handling such conditions. The transition from an HPLC to a UPLC method would involve geometric scaling of the method parameters to maintain the separation quality while shortening the run time.

Below are representative tables detailing optimized chromatographic conditions for both HPLC and UPLC methods for the purity assessment of this compound.

Table 1: Optimized HPLC Method Parameters

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm

| Injection Volume | 10 µL |

Table 2: Optimized UPLC Method Parameters

Parameter Condition
Column C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 5% B, 0.5-3 min: 5-95% B, 3-3.5 min: 95% B, 3.5-4 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Wavelength 265 nm

| Injection Volume | 2 µL |

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes

The development of efficient and sustainable synthetic methods is a cornerstone of modern organic chemistry. Future research into the synthesis of tert-butyl N-(pyrimidin-4-YL)carbamate and its analogs is poised to explore several innovative avenues.

One promising direction is the advancement of catalyst-free synthetic methods . Traditional syntheses often rely on metal catalysts, which can be costly and introduce toxic residues into the final product. Recent studies have demonstrated the feasibility of catalyst-free synthesis for substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from corresponding ureas and alcohols. rsc.org The underlying mechanism, proceeding through a hetaryl isocyanate intermediate as suggested by DFT calculations, could be adapted for the pyrimidine (B1678525) system. rsc.org This approach offers a more environmentally benign and cost-effective route to pyrimidinyl carbamates.

Another area ripe for exploration is the application of microwave-assisted organic synthesis (MAOS) . Microwave irradiation has emerged as a powerful tool for accelerating reaction rates and improving yields in organic synthesis. eurekaselect.comnih.govresearchgate.netnih.govmdpi.com The synthesis of pyrazole-linked triazolo-pyrimidine hybrids has been successfully achieved using microwave-assisted Biginelli-type reactions in ionic liquids. nih.gov This methodology could be adapted for the rapid and efficient synthesis of a library of this compound derivatives, facilitating high-throughput screening for biological activity. The key advantages of MAOS, including shorter reaction times and often higher yields, make it an attractive alternative to conventional heating methods. researchgate.netnih.gov

Furthermore, metal-free C–H borylation of 2-pyrimidylanilines, directed by the pyrimidine ring, presents a novel strategy for functionalization that could be extended to the synthesis of complex carbamate (B1207046) derivatives. rsc.org This method's tolerance of various functional groups and heterocycles enhances its potential utility in constructing diverse molecular architectures.

Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering insights that can guide and streamline experimental work. For this compound, advanced computational modeling holds significant promise for predicting molecular properties and biological activities.

Density Functional Theory (DFT) studies can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of pyrimidinyl carbamates. nih.govmdpi.comijcce.ac.irrsc.org DFT calculations have been successfully used to predict the photodegradation pathways of p-pyridinyl oxime carbamates and to understand the stereoisomeric preferences of these molecules. nih.gov Similar computational approaches could be applied to this compound to predict its metabolic stability, potential reactive metabolites, and to rationalize structure-activity relationships (SAR). For instance, DFT descriptors have been correlated with the toxicity of carbamate derivatives in Quantitative Structure-Toxicity Relationship (QSTR) models. mdpi.com

Molecular docking is another powerful computational technique that can predict the binding modes and affinities of small molecules to biological targets. peerj.commdpi.com Docking studies have been instrumental in understanding the interactions of pyrimidine derivatives with various enzymes, such as dihydrofolate reductase in Plasmodium falciparum. nih.govresearchgate.net For this compound and its derivatives, molecular docking could be used to screen virtual libraries against a range of therapeutic targets, such as kinases, proteases, and receptors. This in silico screening can prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. The combination of docking with molecular dynamics (MD) simulations can provide a more dynamic picture of ligand-receptor interactions and help in the design of more potent and selective inhibitors. peerj.com

Development of New Derivatization Strategies

The versatility of the this compound scaffold lies in its amenability to chemical modification. The development of new derivatization strategies is crucial for exploring the chemical space around this core structure and for generating analogs with improved properties.

Future research will likely focus on the synthesis of a wide array of derivatives by modifying both the pyrimidine ring and the carbamate moiety. For instance, the synthesis of various 4,6-diarylpyrimidines and dihydro-pyrimidin-4-ones has been reported, showcasing the potential for introducing diverse substituents onto the pyrimidine core. nih.gov The Boc-protecting group on the carbamate nitrogen can be removed to allow for further functionalization, such as acylation, alkylation, or sulfonylation, leading to a diverse range of N-substituted derivatives.

The synthesis of (S)-1-(pyrimidin-4-yl)- and (S)-1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethan-1-amines from (S)-N-Boc-alanine-derived ynone demonstrates a pathway to chiral pyrimidine derivatives. researchgate.net This approach can be adapted to introduce stereochemically defined side chains at various positions of the pyrimidine ring, which is often critical for biological activity.

Furthermore, the development of one-pot, multi-component reactions will be instrumental in the efficient generation of diverse libraries of pyrimidinyl carbamate derivatives. These strategies allow for the rapid assembly of complex molecules from simple starting materials, significantly reducing the number of synthetic steps and purification procedures.

Expansion of Pyrimidinyl Carbamate Scaffold Utility

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, being a core component of numerous therapeutic agents with a wide spectrum of biological activities. jacsdirectory.comnih.govgsconlinepress.comnih.gov The incorporation of a carbamate functional group further enhances the potential of this scaffold by providing opportunities for modulating physicochemical properties and engaging in specific interactions with biological targets.

The pyrimidine ring is a key structural motif in drugs with applications as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. jacsdirectory.com The carbamate group is also a common feature in many approved drugs, where it can act as a key interacting moiety or improve the pharmacokinetic profile of the parent molecule. nih.gov

Future research will aim to expand the therapeutic utility of the pyrimidinyl carbamate scaffold by exploring its potential in a wider range of disease areas. Given the diverse biological activities associated with both pyrimidines and carbamates, derivatives of this compound could be investigated as:

Kinase inhibitors: The pyridine (B92270) and pyrimidine cores are prevalent in many kinase inhibitors.

Antiviral and antibacterial agents: The structural resemblance of the pyrimidine ring to nucleobases makes it a prime candidate for targeting viral and bacterial enzymes involved in nucleic acid synthesis.

Central nervous system (CNS) agents: The ability of the carbamate group to improve cell membrane permeability could be exploited to design CNS-active drugs. nih.gov

The development of new derivatives and their screening against a broad panel of biological targets will be essential to unlock the full therapeutic potential of this versatile scaffold.

Addressing Synthesis and Purification Challenges

Despite the promise of this compound and its derivatives, several challenges in their synthesis and purification need to be addressed to facilitate their widespread use in research and development.

Synthesis challenges may include regioselectivity issues when introducing substituents onto the pyrimidine ring, especially in multi-step syntheses. The reactivity of the pyrimidine ring can be influenced by the existing substituents, potentially leading to undesired side products. The synthesis of chiral derivatives often requires stereoselective methods to control the configuration at stereocenters, which can be synthetically demanding. Furthermore, the use of hazardous reagents, such as phosgene (B1210022) or its derivatives, in traditional carbamate synthesis poses safety and environmental concerns, highlighting the need for greener alternatives. acs.org

Purification of pyrimidinyl carbamates can also be challenging. The presence of multiple nitrogen atoms in the pyrimidine ring can lead to interactions with silica (B1680970) gel during column chromatography, resulting in peak tailing and poor separation. The purification of polar compounds can be particularly difficult, often requiring specialized chromatographic techniques such as reverse-phase chromatography or preparative HPLC. Crystallization can be an effective purification method, but finding suitable solvent systems for structurally diverse derivatives can be time-consuming. The development of efficient and scalable purification protocols is crucial for obtaining high-purity compounds for biological testing and further development. researchgate.net

Future research should focus on developing robust and scalable synthetic routes that offer good control over regioselectivity and stereoselectivity. The exploration of novel purification techniques, such as supercritical fluid chromatography (SFC) or the use of alternative stationary phases, could help to overcome the challenges associated with the purification of these compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.